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In the meticulous world of Enzyme-Linked Immunosorbent Assays (ELISA), every step is

critical to ensure the accuracy and reliability of results. The washing steps, in particular, are

fundamental for reducing background noise and enhancing the signal-to-noise ratio. This is

achieved by using detergents in the wash buffer to remove non-specifically bound materials.

The two most commonly discussed detergents for this purpose, albeit for very different

reasons, are Tween 20 and Sodium Dodecyl Sulfate (SDS). This guide provides a

comprehensive comparison of their use in ELISA protocols, supported by their mechanisms of

action and a summary of their effects on assay performance.

Executive Summary
For standard ELISA applications, Tween 20 is the universally recommended and utilized

detergent for wash buffers. Its gentle, non-ionic nature effectively reduces non-specific binding

without compromising the integrity of the antigen-antibody interactions that are central to the

assay.

SDS, on the other hand, is a harsh, anionic detergent that is generally not recommended for

ELISA wash steps. Its strong denaturing properties can disrupt the very molecular interactions

that the assay aims to detect, leading to a loss of specific signal. While SDS has niche

applications in ELISA, such as in sample preparation for denatured antigens, its use in washing

buffers is strongly discouraged due to its detrimental effects on assay performance.
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Tween 20 (Polysorbate 20) is a non-ionic detergent. In ELISA wash buffers, it works by

reducing hydrophobic interactions between proteins and the polystyrene surface of the

microplate wells.[1] This helps to "wet" the surface more effectively and wash away unbound or

weakly bound proteins and antibodies, thereby lowering the background signal.[1] Its mild

nature ensures that it does not disrupt the specific, high-affinity binding between the capture

antibody, the antigen, and the detection antibody.[1]

SDS (Sodium Dodecyl Sulfate) is a strong anionic detergent. Its mechanism of action involves

disrupting the non-covalent bonds that maintain the tertiary and quaternary structures of

proteins, leading to their denaturation.[2] While this property is useful for solubilizing proteins

during sample preparation for techniques like SDS-PAGE, it is highly detrimental in a standard

ELISA wash step. Washing with SDS can strip the coated antigen or antibodies from the plate

and denature the proteins involved in the specific binding, thereby significantly reducing or

eliminating the specific signal.[3][4]

Performance Comparison: Tween 20 vs. SDS in
ELISA Washes
Direct quantitative comparisons of Tween 20 and SDS in the washing step of a standard ELISA

are scarce in the literature, primarily because SDS is considered unsuitable for this purpose.

However, based on the known properties of these detergents and qualitative reports, a clear

performance difference can be summarized.
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Feature Tween 20
SDS (Sodium Dodecyl
Sulfate)

Detergent Type Non-ionic, mild Anionic, harsh

Primary Function in Wash

Reduces non-specific binding

by minimizing hydrophobic

interactions.

Not recommended; acts as a

strong denaturant.

Typical Concentration
0.05% - 0.1% in PBS or TBS.

[1][5]

Not recommended for

washing. If present from

sample prep, must be diluted

to <0.05%.[6]

Effect on Specific Signal
Preserves specific antigen-

antibody binding.[1]

Can significantly reduce or

eliminate the specific signal by

denaturing proteins and

disrupting binding.[3][4]

Effect on Background

Effectively reduces

background noise, leading to a

high signal-to-noise ratio.[1][5]

May reduce background, but at

the cost of the specific signal;

generally considered to have

disadvantageous

interferences.[3]

Impact on Protein Structure
Generally non-denaturing at

typical concentrations.[1]
Strong denaturing agent.[2]

Recommendation

Standard and highly

recommended for all ELISA

wash steps.

Not recommended for ELISA

wash steps. Its use is limited to

specific sample preparation

protocols.

Experimental Protocols
The following is a standard protocol for a sandwich ELISA, highlighting the appropriate use of

Tween 20 in the washing steps.
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Standard Sandwich ELISA Protocol with Tween 20 Wash
Buffer

Coating:

Dilute the capture antibody to the desired concentration in a coating buffer (e.g., 50 mM

carbonate-bicarbonate buffer, pH 9.6).

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

Incubate overnight at 4°C.

Washing:

Discard the coating solution.

Wash the plate three times with 300 µL per well of wash buffer (PBS containing 0.05%

Tween 20). After the final wash, invert the plate and tap it firmly on a clean paper towel to

remove any residual buffer.[7]

Blocking:

Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween 20) to each well.

[5]

Incubate for 1-2 hours at room temperature.

Washing:

Repeat the washing step as described in step 2.

Sample/Standard Incubation:

Add 100 µL of the appropriately diluted samples and standards to the wells.

Incubate for 2 hours at room temperature.

Washing:
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Repeat the washing step as described in step 2.

Detection Antibody Incubation:

Add 100 µL of the diluted detection antibody to each well.

Incubate for 1-2 hours at room temperature.

Washing:

Repeat the washing step as described in step 2.

Enzyme-Conjugate Incubation:

Add 100 µL of the enzyme-conjugated secondary antibody or streptavidin-HRP to each

well.

Incubate for 1 hour at room temperature, protected from light.

Washing:

Repeat the washing step as described in step 2, often with an increased number of

washes (e.g., five times).

Substrate Development:

Add 100 µL of the substrate solution (e.g., TMB) to each well.

Incubate for 15-30 minutes at room temperature in the dark.

Stopping the Reaction:

Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

Reading:

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizing the Process and Mechanisms
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To better understand the ELISA workflow and the role of the wash steps, as well as the

mechanisms of the detergents, the following diagrams are provided.

1. Coating

2. Washing

3. Blocking

4. Washing

5. Sample Incubation

6. Washing

7. Detection

8. Washing

9. Enzyme Conjugate

10. Final Washing

11. Development

Capture Antibody Added to Plate

Wash with Tween 20 Buffer
(Removes unbound antibody)

Blocking Buffer Added
(Blocks non-specific sites)

Wash with Tween 20 Buffer

Sample/Standard Added
(Antigen binds to capture Ab)

Wash with Tween 20 Buffer
(Removes unbound sample components)

Detection Antibody Added

Wash with Tween 20 Buffer

Enzyme Conjugate Added

Wash with Tween 20 Buffer
(Removes unbound conjugate)

Substrate Added & Signal Develops
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Caption: A simplified workflow of a sandwich ELISA, highlighting the multiple washing steps.
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Caption: Mechanisms of Tween 20 and SDS in an ELISA wash, illustrating their differing

effects.

Conclusion
The choice of detergent for the washing steps in an ELISA protocol is critical for achieving

reliable and reproducible results. Tween 20 is the established and recommended detergent

due to its mild, non-ionic nature, which effectively reduces background without compromising

the specific antibody-antigen interactions. In contrast, SDS is a harsh, denaturing detergent

that is unsuitable for ELISA wash buffers as it can destroy the integrity of the assay

components, leading to a loss of the specific signal. For researchers and drug development

professionals, adherence to protocols using Tween 20 for washing is a key factor in ensuring

the validity of their ELISA data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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